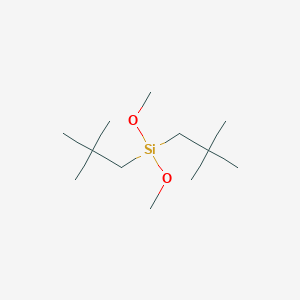
Bis(2,2-dimethylpropyl)(dimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2-dimethylpropyl)(dimethoxy)silane is an organosilicon compound with the molecular formula C12H28O2Si. It is a silane derivative where two 2,2-dimethylpropyl groups and two methoxy groups are attached to a silicon atom. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-dimethylpropyl)(dimethoxy)silane typically involves the reaction of 2,2-dimethylpropylmagnesium bromide with dimethoxydimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylpropyl)(dimethoxy)silane can undergo various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids can be used as reagents for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used.
Substitution: Halogenating agents like thionyl chloride or alkoxides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Oxidation: Silanols and siloxanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Bis(2,2-dimethylpropyl)(dimethoxy)silane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials, such as silica aerogels and nanoparticles.
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.
Biomedical Applications: It is explored for use in drug delivery systems and as a component in biocompatible materials.
Industrial Applications: The compound is used in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of bis(2,2-dimethylpropyl)(dimethoxy)silane involves the interaction of its silicon atom with various substrates. The silicon atom can form covalent bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks and surface modifications.
Comparison with Similar Compounds
Similar Compounds
Dimethoxydimethylsilane: Similar in structure but with methyl groups instead of 2,2-dimethylpropyl groups.
Trimethoxysilane: Contains three methoxy groups and one hydrogen atom attached to silicon.
Tetramethoxysilane: Contains four methoxy groups attached to silicon.
Uniqueness
Bis(2,2-dimethylpropyl)(dimethoxy)silane is unique due to the presence of bulky 2,2-dimethylpropyl groups, which provide steric hindrance and influence the reactivity and properties of the compound. This makes it particularly useful in applications where controlled reactivity and stability are required.
Properties
CAS No. |
134719-66-7 |
|---|---|
Molecular Formula |
C12H28O2Si |
Molecular Weight |
232.43 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl)-dimethoxysilane |
InChI |
InChI=1S/C12H28O2Si/c1-11(2,3)9-15(13-7,14-8)10-12(4,5)6/h9-10H2,1-8H3 |
InChI Key |
IQGVFESKMFBVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C[Si](CC(C)(C)C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















